Adipic dianilide
CAS No.: 4456-80-8
Cat. No.: VC0517276
Molecular Formula: C18H20N2O2
Molecular Weight: 296.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4456-80-8 |
|---|---|
| Molecular Formula | C18H20N2O2 |
| Molecular Weight | 296.4 g/mol |
| IUPAC Name | N,N'-diphenylhexanediamide |
| Standard InChI | InChI=1S/C18H20N2O2/c21-17(19-15-9-3-1-4-10-15)13-7-8-14-18(22)20-16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2,(H,19,21)(H,20,22) |
| Standard InChI Key | MMPIRUFECHXNQE-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)NC(=O)CCCCC(=O)NC2=CC=CC=C2 |
| Canonical SMILES | C1=CC=C(C=C1)NC(=O)CCCCC(=O)NC2=CC=CC=C2 |
| Appearance | Solid powder |
Introduction
Chemical Structure and Nomenclature
Adipic dianilide, systematically named N,N'-diphenylhexanediamide, consists of a hexanedioic acid backbone (adipic acid) with two aniline moieties bonded via amide linkages. The IUPAC name reflects its structure: two phenyl groups () attached to the terminal nitrogen atoms of a six-carbon diamide . Key structural features include:
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Molecular Formula:
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Molecular Weight: 296.36 g/mol
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SMILES Notation: \text{C1=CC=C(C=C1)NC(=O)CCCCC(=O)NC2=CC=CC=C2
X-ray crystallography data are unavailable, but computational models predict a planar amide geometry with van der Waals interactions between phenyl rings. The compound’s symmetry contributes to its crystalline solid-state appearance, observed as a white powder .
Synthesis and Reaction Mechanisms
Carbodiimide-Mediated Coupling
The most documented synthesis involves a carbodiimide coupling agent, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction proceeds under inert conditions (nitrogen atmosphere) in chloroform at room temperature:
Reagents:
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Adipic acid (15.0 g, 103 mmol)
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Aniline (15.9 g, 171 mmol)
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EDC hydrochloride (39.5 g, 206 mmol)
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DMAP (10 mg)
Procedure:
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Adipic acid and aniline are dissolved in chloroform (180 mL) and cooled to 0°C.
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EDC and DMAP are added sequentially, followed by stirring at 20°C for 10 hours.
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Methanol (50 mL) is introduced to quench unreacted reagents.
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The mixture is concentrated, washed with a 1:1 methanol-water solution, and dried to yield a white solid (24.8 g, 98% yield) .
Mechanistic Insight:
EDC activates the carboxylic acid groups of adipic acid, forming an O-acylisourea intermediate. Nucleophilic attack by aniline’s amine group displaces the EDC-derived urea, yielding the amide bond. DMAP accelerates this process by stabilizing the intermediate through hydrogen bonding .
Alternative Methods
Physicochemical Properties
The compound’s insolubility in water aligns with its hydrophobic phenyl and alkyl moieties. Limited thermal data suggest stability up to 100°C, though decomposition pathways remain uncharacterized .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Diamides often serve as precursors in drug synthesis. Although no bioactivity studies specific to adipic dianilide exist, its analogs (e.g., adipic acid-based polymers) show in vitro cytocompatibility . TargetMol lists it as a “bioactive chemical,” though mechanisms and targets are unspecified .
Research Gaps and Future Directions
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Application-Specific Studies: Investigate adipic dianilide’s role in polymer networks, leveraging its diamide symmetry for mechanical reinforcement.
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Thermal Characterization: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to delineate decomposition pathways.
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Biological Profiling: Assess cytotoxicity and biodegradability for potential biomedical use.
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Solubility Optimization: Modify phenyl substituents (e.g., introducing polar groups) to enhance aqueous solubility for pharmaceutical applications.
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